molecular formula C10H13BrN2O2 B2656878 Methyl 3-bromo-1-cyclopentylpyrazole-4-carboxylate CAS No. 1946823-41-1

Methyl 3-bromo-1-cyclopentylpyrazole-4-carboxylate

Cat. No.: B2656878
CAS No.: 1946823-41-1
M. Wt: 273.13
InChI Key: CTBOYELSAKVAIH-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1-cyclopentylpyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the 3-position, a cyclopentyl group at the 1-position, and a methyl ester group at the 4-position of the pyrazole ring

Properties

IUPAC Name

methyl 3-bromo-1-cyclopentylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-15-10(14)8-6-13(12-9(8)11)7-4-2-3-5-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBOYELSAKVAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1Br)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-1-cyclopentylpyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-1-cyclopentylpyrazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1-cyclopentylpyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used in substitution reactions, typically in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used for ester hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative.

Scientific Research Applications

Methyl 3-bromo-1-cyclopentylpyrazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-1-cyclopentylpyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclopentyl group can influence the compound’s binding affinity and specificity, while the ester group can affect its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-1-cyclopentylpyrazole-4-carboxylate
  • Methyl 3-iodo-1-cyclopentylpyrazole-4-carboxylate
  • Methyl 3-bromo-1-phenylpyrazole-4-carboxylate

Uniqueness

Methyl 3-bromo-1-cyclopentylpyrazole-4-carboxylate is unique due to the combination of its substituents. The presence of a bromine atom provides specific reactivity that can be exploited in various chemical transformations. The cyclopentyl group imparts steric effects that can influence the compound’s interaction with biological targets, while the ester group offers versatility in further synthetic modifications.

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